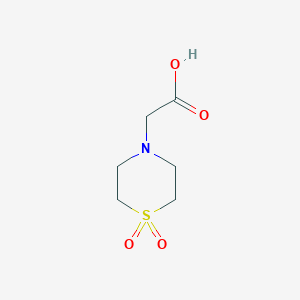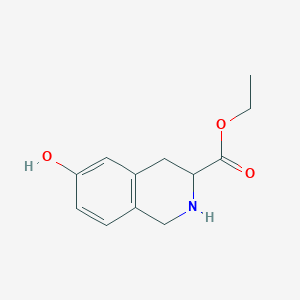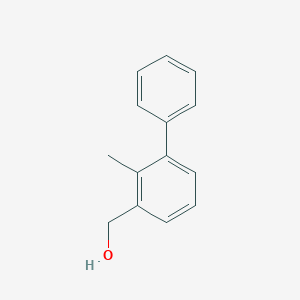
2'-オキソイホスファミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Oxo Ifosfamide, also known as 2'-Oxo Ifosfamide, is a useful research compound. Its molecular formula is C7H13Cl2N2O3P and its molecular weight is 275.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Oxo Ifosfamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Oxo Ifosfamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
高悪性度骨肉腫の治療
高用量イホスファミド(HD-IFO)は、骨肉腫の再発時に広く使用されています . 再発骨肉腫の患者で有意な活性を示しています . 再発骨肉腫の患者における高用量イホスファミドの使用に関する証拠は限られていますが、再発骨肉腫の標準的な第一選択治療オプションと考えられています .
軟部肉腫の治療
イホスファミドは、局所進行性および/または転移性軟部肉腫の治療に使用されています . 心毒性が認められないため、この薬剤は、高用量で、または新しい薬剤との併用で検討する場合、ドキソルビシンよりもはるかに魅力的な選択肢です .
薬物動態と薬力学
イホスファミド代謝に関与する特定のアイソザイムを特定することにより、代謝経路を調節することで、有効性/毒性比を改善できる可能性があります . イホスファミドが赤血球によって特異的に輸送されるかどうか、そしてどの活性化イホスファミド代謝物がこの輸送に重要な役割を果たすかは、現在議論されています .
他の薬物との併用
心毒性が認められないため、イホスファミドは、高用量で、または新しい薬剤との併用で検討する場合、ドキソルビシンよりもはるかに魅力的な選択肢です . これにより、他の薬物との併用による治療効果の増強の可能性が開かれます .
新しい治療戦略における役割
作用機序
Target of Action
2’-Oxo Ifosfamide, also known as Ifosfamide acylate, primarily targets the DNA within cancer cells .
Mode of Action
2’-Oxo Ifosfamide works by causing cross-linking of strands of DNA by binding with nucleic acids and other intracellular structures . This results in cell death as it inhibits protein synthesis and DNA synthesis . The compound is a prodrug that requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active .
Biochemical Pathways
The compound is metabolized through two metabolic pathways: ring oxidation (“activation”) to form the active metabolite, 4-hydroxy-ifosfamide, and side-chain oxidation to form the inactive metabolites, 3-dechloro-ethylifosfamide or 2-dechloroethylifosfamide with liberation of the toxic metabolite, chloroacetaldehyde . The formation of 4-hydroxy-ifosfamide is crucial for the compound’s cytotoxic effects .
Pharmacokinetics
The pharmacokinetics of 2’-Oxo Ifosfamide involves its distribution throughout the body, metabolism in the liver, and excretion primarily through the kidneys . The compound’s elimination half-life increases with higher doses . The compound’s bioavailability is influenced by factors such as the route and schedule of administration, the chirality of the drug, and interpatient variability .
Result of Action
The result of 2’-Oxo Ifosfamide’s action is the death of cancer cells. By cross-linking DNA strands and inhibiting protein and DNA synthesis, the compound prevents the cancer cells from dividing and growing . This makes it effective in the treatment of various types of cancers, including testicular cancer, ovarian cancer, cervical cancer, osteocarcinoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .
Action Environment
The action of 2’-Oxo Ifosfamide can be influenced by various environmental factors. For instance, the compound’s activation in the liver can be affected by the presence of other drugs that interact with the cytochrome P450 system . Additionally, the compound’s efficacy and toxicity can be influenced by the patient’s liver and kidney function, as these organs play a crucial role in the compound’s metabolism and excretion .
生化学分析
Biochemical Properties
2’-Oxo Ifosfamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is metabolized in the liver by the cytochrome P450 enzyme system, specifically by CYP3A4 and CYP2B6 . During this process, 2’-Oxo Ifosfamide undergoes biotransformation to produce active metabolites that can alkylate DNA and other cellular components. These interactions lead to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately resulting in cell death .
Cellular Effects
The effects of 2’-Oxo Ifosfamide on various types of cells and cellular processes are profound. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In cancer cells, 2’-Oxo Ifosfamide induces apoptosis (programmed cell death) by causing DNA damage and activating the p53 tumor suppressor pathway . Additionally, it can inhibit cell proliferation by interfering with the cell cycle, particularly at the G2/M phase . These cellular effects make 2’-Oxo Ifosfamide a potent chemotherapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 2’-Oxo Ifosfamide involves several key steps. Upon administration, the compound is metabolized in the liver to produce active metabolites, such as 4-hydroxyifosfamide and isophosphoramide mustard . These metabolites alkylate DNA at the N7 position of guanine, leading to the formation of DNA cross-links and strand breaks . This DNA damage triggers the activation of DNA repair pathways and, if the damage is irreparable, induces apoptosis. Additionally, 2’-Oxo Ifosfamide can inhibit the activity of certain enzymes involved in DNA synthesis and repair, further enhancing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Oxo Ifosfamide change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2’-Oxo Ifosfamide has been associated with cumulative toxicity, including nephrotoxicity and neurotoxicity . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in research and clinical settings.
Dosage Effects in Animal Models
The effects of 2’-Oxo Ifosfamide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 2’-Oxo Ifosfamide can induce severe toxic effects, including bone marrow suppression, nephrotoxicity, and neurotoxicity . These dosage-dependent effects underscore the need for careful dose optimization in preclinical and clinical studies to balance efficacy and safety.
Metabolic Pathways
2’-Oxo Ifosfamide is involved in several metabolic pathways, primarily mediated by the cytochrome P450 enzyme system . The compound undergoes ring oxidation to form 4-hydroxyifosfamide, which is the active metabolite responsible for its cytotoxic effects . Additionally, 2’-Oxo Ifosfamide can undergo side-chain oxidation to produce inactive metabolites, such as 3-dechloroethylifosfamide and 2-dechloroethylifosfamide, along with the toxic byproduct chloroacetaldehyde . These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 2’-Oxo Ifosfamide within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes by organic cation transporters (OCTs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, 2’-Oxo Ifosfamide can accumulate in the cytoplasm and nucleus, where it exerts its cytotoxic effects by alkylating DNA . The distribution of the compound within tissues is also affected by its binding to plasma proteins, which can influence its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2’-Oxo Ifosfamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and other cellular components . The presence of targeting signals or post-translational modifications can direct 2’-Oxo Ifosfamide to specific compartments or organelles within the cell . This subcellular localization is essential for the compound’s ability to induce DNA damage and trigger apoptosis in cancer cells.
特性
IUPAC Name |
2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRISYCCYWZCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119670-13-2 |
Source


|
| Record name | 2'-Oxo ifosfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-OXO IFOSFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD8LX239CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)


![2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid](/img/structure/B137453.png)

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)


![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)



